8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic organic compound that belongs to the purine family. This compound features a complex structure characterized by a purine core with various substituents, including an ethylpiperazine group and methyl groups. Its molecular formula is , and it has a molecular weight of approximately 376.5 g/mol .
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is classified as a purine derivative. Purines are heterocyclic aromatic organic compounds known for their roles in biochemistry, particularly in nucleic acids and energy transfer.
The synthesis of 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione typically involves several multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure optimal yield and purity. Industrial production may utilize continuous flow reactors and automated synthesis equipment to enhance efficiency.
The molecular structure of 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione can be represented using various notations:
InChI=1S/C19H32N6O2/c1-6-23-9-11-24(12-10-23)13-15-20-17-16(25(15)8-7-14(2)3)18(26)22(5)19(27)21(17)4/h14H,6-13H2,1-5H3
This notation provides a precise description of its atomic composition and connectivity.
The compound's canonical SMILES representation is CCN1CCN(CC1)Cc1nc2c(C(N(C)C(N2C)=O)=O)n1Cc1ccccc1
, indicating its structural complexity and functional groups present in the molecule .
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione can participate in various chemical reactions typical for purine derivatives. These may include:
The specific reaction pathways depend on the functional groups present and the reaction conditions applied. These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate biological pathways relevant to its potential therapeutic effects.
The compound's ability to interact with specific molecular targets allows it to influence biochemical processes, making it a candidate for drug development.
While specific physical properties such as density and boiling point are not readily available for this compound, its molecular weight is approximately 376.5 g/mol.
The chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its applicability in research.
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione has several scientific uses:
This compound exemplifies the potential for novel therapeutic agents derived from modified purines .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: